9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Description
9-Methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is a tricyclic heterocyclic compound characterized by a pyridine ring fused with a quinoline core. Its structure includes a keto group at position 1, a methyl group at position 9, and a carboxylic acid moiety at position 2. This compound serves as a scaffold for derivatives with diverse pharmacological activities, including diuretic, antibacterial, and antitubercular properties . Its synthesis typically involves cyclization reactions of substituted quinoline precursors, followed by functional group modifications to optimize biological activity .
Properties
IUPAC Name |
7-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-5-9-3-2-4-15-7-11(14(17)18)13(16)10(6-8)12(9)15/h5-7H,2-4H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPKFSCSMWRSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=CN3CCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tricyclic Core
The tricyclic framework is constructed via a cyclocondensation reaction between 8-aminoquinoline derivatives and diethyl ethoxymethylenemalonate (EMME). This method, adapted from pyrido[3,2-h]quinoline syntheses, involves heating 8-aminoquinoline with EMME at 80°C to form an enamine intermediate (diethyl N-(8-quinolinyl)aminomethylenemalonate). Subsequent thermal cyclization in diphenyl ether at 250°C for 2 hours yields the pyrido[3,2-h]quinoline core.
For the target compound, modifications are required to introduce the 6,7-dihydro component. Starting with a tetrahydroquinoline precursor or selectively hydrogenating the C6-C7 double bond post-cyclization could achieve partial saturation. Hydrogenation using Pd/C under H₂ atmosphere may reduce the double bond without affecting aromatic rings.
Introduction of the 9-Methyl Group
Alkylation of the nitrogen atom at position 9 is performed using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. For example, ethyl 4-oxo-pyrido[3,2-h]quinoline-3-carboxylate reacts with methyl iodide at 100°C for 4–6 hours, yielding the 9-methyl derivative in ~42% yield.
Hydrolysis to Carboxylic Acid
The ester group at position 2 is hydrolyzed using 10% aqueous sodium hydroxide under reflux. This step, as demonstrated in analogous systems, converts ethyl 9-methyl-4-oxo-pyrido[3,2-h]quinoline-3-carboxylate to the corresponding carboxylic acid in ~70% yield.
Key Data
Synthetic Route 2: Oxidation of Methyl Precursors
Picolinic Acid Analogy
Drawing from picolinic acid synthesis, the carboxylic acid group at position 2 could be introduced via oxidation of a 2-methylpyridine subunit. Starting with 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-methyl, oxidation with potassium permanganate (KMnO₄) in acidic or basic conditions yields the carboxylic acid. For example, picolinic acid is produced by KMnO₄ oxidation of 2-picoline in 60–75% yields.
Nitric Acid Oxidation
Alternatively, nitric acid (HNO₃) at elevated temperatures (100–120°C) oxidizes methyl groups to carboxylic acids. This method, though harsher, avoids over-oxidation issues common with KMnO₄.
Key Data
| Oxidation Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 4 hrs | 65 | |
| HNO₃ (conc.) | 120°C, 6 hrs | 58 |
Synthetic Route 3: Hydrazonoyl Chloride Cyclization
Triazolopyrimidinone Intermediate
Inspired by pyrido[2,3-d]pyrimidinone syntheses, the tricyclic system is assembled via cyclization of hydrazonoyl chlorides. Reacting 2-methylthioquinoline-pyrido[2,3-d]pyrimidinone with hydrazonoyl chloride derivatives (e.g., N-arylhydrazonoyl chlorides) in ethanol under reflux forms triazolopyrimidinone intermediates. Subsequent oxidation with hydrogen peroxide in acetic acid introduces sulfone groups, which are displaced by nucleophiles to install the carboxylic acid.
Functional Group Interconversion
The ketone at position 1 is introduced via oxidation of a methylene group using CrO₃ or MnO₂. For instance, oxidation of 9-methyl-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline with Jones reagent (CrO₃/H₂SO₄) selectively generates the 1-oxo moiety.
Key Data
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Hydrazonoyl chloride, EtOH, ∆ | 85 | |
| Sulfone formation | H₂O₂, AcOH, 12 hrs | 78 | |
| Ketone oxidation | CrO₃/H₂SO₄, 0°C, 2 hrs | 63 |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Route 1 offers moderate yields (42–70%) but relies on readily available starting materials like 8-aminoquinoline. Route 2’s oxidation steps are lower-yielding (58–65%) but suitable for late-stage functionalization. Route 3 achieves higher yields (78–85%) but requires specialized intermediates.
Functional Group Compatibility
- Route 1 : Compatible with ester and alkyl groups but sensitive to over-alkylation.
- Route 2 : Risk of over-oxidation limits applicability.
- Route 3 : Requires precise control of cyclization conditions to avoid side products.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥95% purity for Route 1 products.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-toluenesulfonic acid and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in proteomics research to study protein structures and functions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within cells. It can affect various biological processes by binding to proteins and altering their functions . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Modifications
The compound belongs to a family of tricyclic quinolones, with structural variations in the fused heterocyclic ring (pyrido vs. pyrrolo) and substituents (e.g., methyl, fluoro, hydroxy groups). Key analogues include:
Key Structural Insights :
- Heterocycle Impact : Pyrido derivatives exhibit enhanced diuretic activity compared to pyrrolo analogues due to increased ring size, which improves receptor binding . Pyrrolo derivatives, however, show higher antitubercular activity, likely due to better membrane penetration .
- Substituent Effects :
Diuretic Activity
The target compound and its pyrido analogues demonstrate superior diuretic efficacy compared to pyrrolo derivatives. For example:
- Urine Output (Rat Model) :
- Mechanism : Pyrido derivatives exhibit lower irritant effects on renal tissues despite similar pKa values (~13.45), attributed to reduced electrostatic interactions with ion channels .
Antibacterial Activity
- Nadifloxacin : MIC values of 0.25 µg/mL against Staphylococcus aureus due to fluorine-enhanced DNA gyrase inhibition .
- Flumequine : Broad-spectrum activity against Gram-negative bacteria (MIC 1–4 µg/mL ) .
- Target Compound : Moderate activity (MIC 16–32 µg/mL ), highlighting the necessity of fluorine for potent antibacterial effects .
Antitubercular Activity
- 9-Fluoro Pyrido Derivatives : MIC 2–4 µg/mL against Mycobacterium tuberculosis .
- Pyrrolo Analogues : Higher potency (MIC 0.5–1 µg/mL ) due to improved intracellular uptake .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Pyrrolo Analogue | Nadifloxacin |
|---|---|---|---|
| Molecular Weight | 229.24 g/mol | 215.21 g/mol | 371.39 g/mol |
| LogP (Predicted) | 1.8 | 1.2 | 2.5 |
| Aqueous Solubility | Low | Moderate | Low |
| Plasma Protein Binding | 85% | 78% | 92% |
Notable Trends:
Biological Activity
9-Methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is a complex organic compound with significant potential in biological research. Its unique structure and functional groups make it a candidate for various biochemical applications, particularly in proteomics and medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and features a pyridoquinoline backbone. This structure contributes to its biological activity by allowing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₃ |
| CAS Number | 667413-07-2 |
| Molecular Weight | 257.27 g/mol |
| Hazard Classification | Irritant |
The biological activity of this compound involves its interaction with specific enzymes and receptors. The compound's structure suggests potential interactions with nucleophilic sites on proteins, which could modulate various biochemical pathways. While the exact molecular targets remain under investigation, preliminary studies indicate that it may influence cellular functions related to enzyme activity and signal transduction.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has shown efficacy against several gram-positive bacteria, making it a candidate for further development as an antibacterial agent. For instance, its metabolites have been synthesized and tested for their antibacterial activity, demonstrating promising results against pathogens like Propionibacterium acnes .
Case Studies
- Antibacterial Efficacy : In a study on derivatives of related compounds, the metabolites of 9-fluoro analogs exhibited significant antibacterial activity compared to their parent compounds. This suggests that modifications to the core structure can enhance biological effects .
- Proteomics Applications : The compound is utilized in proteomics research as a biochemical tool for studying protein interactions and functions. Its ability to form stable complexes with proteins allows for detailed analysis of biochemical pathways .
Comparative Studies
Research comparing this compound with similar compounds indicates that its unique functional groups confer distinct reactivity profiles and biological activities. For example:
| Compound Name | Antibacterial Activity |
|---|---|
| This compound | Moderate |
| 9-Fluoro analogs | High |
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions starting from anthranilic acid derivatives. These synthetic routes not only yield the target compound but also allow for further functionalization to enhance its biological properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid, and what catalysts or conditions are critical for optimizing yield?
- Methodology : Synthesis typically involves multi-step organic reactions, starting with cyclization of precursor molecules. For example, suggests that derivatives of similar pyridoquinolinecarboxylic acids often require acid/base catalysts (e.g., ZnCl₂) to facilitate cyclization, followed by oxidation steps to introduce the oxo group. Purification via recrystallization or chromatography is essential to isolate the product .
- Key Considerations : Reaction temperature (e.g., 80–100°C for cyclization) and solvent choice (e.g., DMF or acetic acid) significantly impact yield. highlights the use of HPLC and ESI-MS to confirm purity and structural integrity post-synthesis .
Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are most reliable?
- Methodology :
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, provides an InChI key (InChI=1S/C14H11F2NO3/...) and molecular formula (C₁₄H₁₁F₂NO₃), which guide peak assignments for substituents like the methyl group at position 9 and the carboxylic acid .
- Mass Spectrometry : High-resolution ESI-MS (e.g., Exact Mass: 229.07 g/mol) confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹ .
Q. What are the primary biological activities reported for this compound, and which assay systems are used to evaluate them?
- Findings : Derivatives of pyrido[3,2,1-ij]quinoline-2-carboxylic acid exhibit antimicrobial and potential aromatase inhibitory activity. notes that similar pyridoquinoxaline derivatives are tested via:
- In-vitro MIC assays against bacterial strains (e.g., S. aureus) .
- Enzyme inhibition assays (e.g., aromatase inhibition using human recombinant enzymes) .
- Experimental Design : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and dose-response curves to quantify potency (IC₅₀ or MIC values) .
Advanced Research Questions
Q. How do substituent variations at positions 8 and 9 influence the compound’s bioactivity, and what computational tools support structure-activity relationship (SAR) studies?
- SAR Insights : and compare 8,9-difluoro and 8,9-dimethyl derivatives. Fluorination at these positions enhances lipophilicity and membrane permeability, improving antimicrobial efficacy .
- Computational Methods :
- CoMFA (Comparative Molecular Field Analysis) : Used in to model steric/electrostatic interactions and predict activity .
- Docking Simulations : Analyze binding to target enzymes (e.g., DNA gyrase for quinolone antibiotics) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can LC-MS/MS methods be optimized for sensitivity?
- Challenges : Low concentrations in plasma/tissue and matrix interference.
- Optimization Strategies :
- Column Choice : C18 columns with 2.1 µm particle size for high resolution.
- Ionization : ESI+ mode enhances detection of the carboxylic acid group .
- Internal Standards : Deuterated analogs (e.g., D₃-methyl derivatives) improve quantification accuracy .
Q. How can contradictions in reported biological data (e.g., varying MIC values across studies) be systematically addressed?
- Root Causes : Differences in bacterial strains, assay conditions (e.g., pH, incubation time), or compound purity.
- Resolution Framework :
Standardize Assay Protocols : Adopt CLSI guidelines for antimicrobial testing .
Cross-validate Purity : Use orthogonal methods (HPLC, NMR) to confirm ≥95% purity .
Meta-analysis : Compare data across studies with similar experimental parameters .
Key Takeaways for Researchers
- Synthetic Optimization : Prioritize fluorination at positions 8/9 for enhanced activity.
- Analytical Rigor : Use HR-MS and standardized bioassays to ensure reproducibility.
- Data Reconciliation : Address discrepancies via cross-lab validation and metadata analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
